molecular formula C11H23N B13269317 2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine

2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine

Cat. No.: B13269317
M. Wt: 169.31 g/mol
InChI Key: IUOGJLWDFXQLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is an organic compound with the molecular formula C₁₁H₂₃N. It is a cyclopentane derivative with an amine functional group, making it part of the amine class of compounds. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. The process may include the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is unique due to its specific cyclopentane structure and the presence of both methyl and isopropyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar amines .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H23N/c1-8(2)10(4)12-11-7-5-6-9(11)3/h8-12H,5-7H2,1-4H3

InChI Key

IUOGJLWDFXQLDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC(C)C(C)C

Origin of Product

United States

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